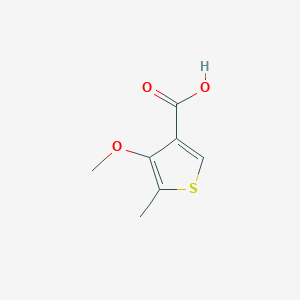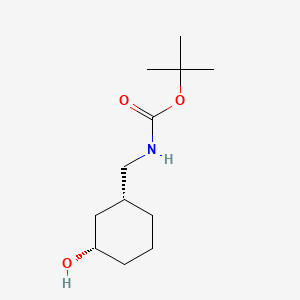![molecular formula C22H16BrNO4 B13575532 2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)
2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) group, and a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps. One common method starts with the bromination of 3-amino benzoic acid, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and Fmoc chloride for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same bromination and protection steps, but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).
Deprotection Reactions: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling Reactions: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are frequently used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary amine is regenerated.
Coupling Reactions: Peptide bonds are formed.
Aplicaciones Científicas De Investigación
2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of peptide-based probes and inhibitors.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is primarily related to its ability to participate in various chemical reactions. The Fmoc group provides protection for the amino group, allowing selective reactions at other sites. The bromine atom can be substituted with other functional groups, enabling the synthesis of diverse compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid
Uniqueness
2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to the presence of both a bromine atom and an Fmoc-protected amino group. This combination allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C22H16BrNO4 |
|---|---|
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
2-bromo-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16BrNO4/c23-20-17(21(25)26)10-5-11-19(20)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
Clave InChI |
RXIFZTKKHHEYCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)

![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)

![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)





